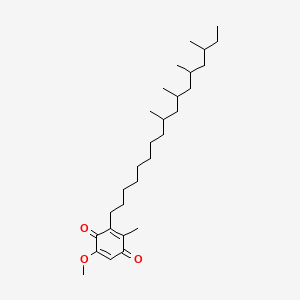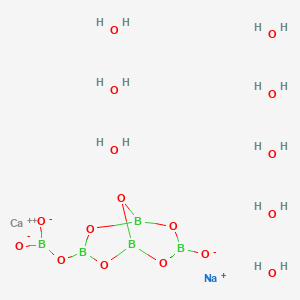
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione is a quinone compound isolated from lipid extracts of Mycobacterium avium. It is chemically identified as 5-methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)-1,4-benzoquinone . Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure, which makes them highly reactive and biologically significant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione can be synthesized through various chemical routes. One common method involves the oxidation of 2-methyl-1,4-dimethoxynaphthalene using reagents such as chromium trioxide or potassium permanganate . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In industrial settings, mavioquinone is often produced through microbial fermentation. Mycobacterium avium cultures are grown in lipid-rich media, and the quinone is extracted using organic solvents. The crude extract is then purified through chromatographic techniques to isolate mavioquinone .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to hydroquinone forms using reducing agents like sodium borohydride.
Substitution: Various nucleophiles can substitute the methoxy group in mavioquinone under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include hydroquinones, substituted quinones, and various quinone derivatives with altered functional groups .
Applications De Recherche Scientifique
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quinone chemistry.
Biology: Investigated for its role in electron transport chains and as a potential antimicrobial agent.
Medicine: Explored for its anticancer properties and its ability to modulate oxidative stress in cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability
Mécanisme D'action
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione exerts its effects primarily through redox cycling. It can undergo one or two-electron reduction by cellular reductases, forming semiquinone or hydroquinone intermediates. These intermediates can generate reactive oxygen species, leading to oxidative stress and cell damage. In biological systems, mavioquinone targets mitochondrial electron transport chains, disrupting cellular respiration and energy production .
Comparaison Avec Des Composés Similaires
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione is unique among quinones due to its specific structure and biological activity. Similar compounds include:
Menadione: A synthetic vitamin K analog with similar redox properties.
Plastoquinone: Found in chloroplasts, involved in photosynthetic electron transport.
This compound stands out due to its specific lipid tail, which enhances its solubility in lipid membranes and its unique biological activities .
Propriétés
Numéro CAS |
11004-53-8 |
|---|---|
Formule moléculaire |
C29H50O3 |
Poids moléculaire |
446.716 |
Nom IUPAC |
5-methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C29H50O3/c1-8-21(2)17-23(4)19-24(5)18-22(3)15-13-11-9-10-12-14-16-26-25(6)27(30)20-28(32-7)29(26)31/h20-24H,8-19H2,1-7H3 |
Clé InChI |
KHHZVKWVVWMRKC-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(C)CC(C)CC(C)CCCCCCCCC1=C(C(=O)C=C(C1=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methyl-2,3-dihydro-1H-imidazo[5,1-c][1,4]oxazin-1-one](/img/structure/B576453.png)
![8-Methyl-2,3-dihydro-1H-imidazo[5,1-c][1,4]oxazin-1-one](/img/structure/B576455.png)


![[(3aR,8R,8aR,9aR)-5,8-dimethyl-1-methylidene-2-oxo-4,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,7-b]furan-8-yl] acetate](/img/structure/B576458.png)
![[(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B576460.png)



